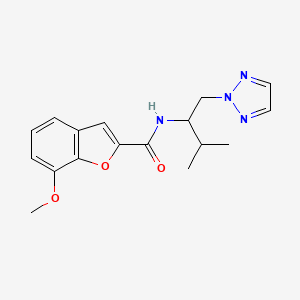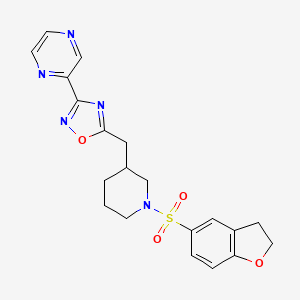
7,8-dichloro-2-oxo-1H-quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-dichloro-2-oxo-1H-quinoline-3-carboxylic acid is a chemical compound widely utilized in diverse scientific research areas, ranging from drug discovery to organic synthesis. It’s a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 7,8-dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (also known as 7,8-dichloro-2-oxo-1H-quinoline-3-carboxylic acid or starbld0013952), focusing on six unique applications:
Antimicrobial Agents
7,8-dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has shown significant potential as an antimicrobial agent. Its quinoline core structure is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . This makes it a promising candidate for developing new antibiotics, particularly against resistant strains of bacteria.
Anticancer Research
This compound has been investigated for its anticancer properties. The presence of the dichloro and oxo groups enhances its ability to interfere with cancer cell proliferation. Studies have shown that derivatives of quinoline can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways . This makes it a valuable compound in the development of new chemotherapeutic agents.
Anti-inflammatory Applications
Research has indicated that 7,8-dichloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can act as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and mediators, which are involved in the inflammatory response . This property is particularly useful in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Agents
The compound has also been explored for its neuroprotective effects. It has shown potential in protecting neurons from oxidative stress and excitotoxicity, which are common pathways leading to neurodegenerative diseases . This makes it a promising candidate for the treatment of conditions like Alzheimer’s and Parkinson’s diseases.
Material Science
Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be used in the synthesis of novel polymers and materials with specific properties. These materials can be used in various industrial applications, including coatings, adhesives, and electronic devices.
Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme Using Bioisosteric Replacements to Enhance the Analgesic 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme : Using Bioisosteric Replacements to Enhance the Analgesic : 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid : Synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides as potent inhibitors against acetylcholinesterase enzyme : Using Bioisosteric Replacements to Enhance the Analgesic
特性
IUPAC Name |
7,8-dichloro-2-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-6-2-1-4-3-5(10(15)16)9(14)13-8(4)7(6)12/h1-3H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWITFJWLGZVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(C(=O)N2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2734172.png)
![3-(4-Ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2734173.png)
![1-((2,5-dimethylbenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2734174.png)

![N'-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2734178.png)
![N-(1-cyano-1-methylethyl)-2-{4-[2-(3-methoxyphenyl)acetyl]piperazin-1-yl}-N-methylacetamide](/img/structure/B2734179.png)
![8-((1R,2R)-2-Hydroxy-2-methylcyclopentyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2734180.png)

![1-(4-Chlorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2734182.png)
![Methyl 6-(4-(ethoxycarbonyl)phenyl)-2,5,7-trioxo-2,3,4a,5,6,7,7a,8-octahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazole-8-carboxylate](/img/structure/B2734183.png)

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2734189.png)

